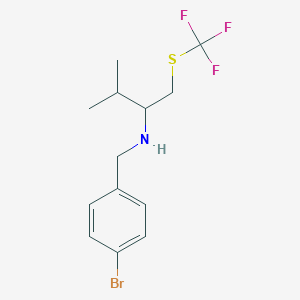
(4-Bromo-benzyl)-(2-methyl-1-trifluoromethylsulfanylmethylpropyl)-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Bromo-benzyl)-(2-methyl-1-trifluoromethylsulfanylmethylpropyl)-amine is an organic compound that features a bromobenzyl group and a trifluoromethylsulfanylmethylpropylamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4-Bromo-benzyl)-(2-methyl-1-trifluoromethylsulfanylmethylpropyl)-amine typically involves a multi-step process:
Starting Materials: The synthesis begins with 4-bromobenzyl chloride and 2-methyl-1-trifluoromethylsulfanylmethylpropylamine.
Reaction Steps:
Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the bromobenzyl group, converting it to a benzyl group.
Substitution: The bromine atom in the bromobenzyl group can be substituted with various nucleophiles, such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas are employed.
Substitution: Nucleophiles like sodium azide or thiourea can be used under mild conditions.
Major Products:
Sulfoxides and Sulfones: From oxidation reactions.
Benzyl Derivatives: From reduction reactions.
Substituted Benzyl Compounds: From substitution reactions.
Scientific Research Applications
(4-Bromo-benzyl)-(2-methyl-1-trifluoromethylsulfanylmethylpropyl)-amine has several research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Materials Science: The compound is explored for its use in the synthesis of advanced materials with unique electronic or optical properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activity or protein interactions.
Mechanism of Action
The mechanism of action of (4-Bromo-benzyl)-(2-methyl-1-trifluoromethylsulfanylmethylpropyl)-amine involves its interaction with molecular targets such as enzymes or receptors. The bromobenzyl group can engage in π-π interactions with aromatic residues in proteins, while the trifluoromethylsulfanylmethylpropylamine moiety can form hydrogen bonds or electrostatic interactions. These interactions modulate the activity of the target proteins, leading to the desired biological effects.
Comparison with Similar Compounds
- (4-Chloro-benzyl)-(2-methyl-1-trifluoromethylsulfanylmethylpropyl)-amine
- (4-Methyl-benzyl)-(2-methyl-1-trifluoromethylsulfanylmethylpropyl)-amine
- (4-Fluoro-benzyl)-(2-methyl-1-trifluoromethylsulfanylmethylpropyl)-amine
Uniqueness: The presence of the bromine atom in (4-Bromo-benzyl)-(2-methyl-1-trifluoromethylsulfanylmethylpropyl)-amine imparts unique reactivity and interaction profiles compared to its chloro, methyl, and fluoro analogs. This makes it particularly valuable in applications where specific interactions with biological targets or materials properties are desired.
Properties
Molecular Formula |
C13H17BrF3NS |
|---|---|
Molecular Weight |
356.25 g/mol |
IUPAC Name |
N-[(4-bromophenyl)methyl]-3-methyl-1-(trifluoromethylsulfanyl)butan-2-amine |
InChI |
InChI=1S/C13H17BrF3NS/c1-9(2)12(8-19-13(15,16)17)18-7-10-3-5-11(14)6-4-10/h3-6,9,12,18H,7-8H2,1-2H3 |
InChI Key |
ZSAWZGVRBFMVOC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(CSC(F)(F)F)NCC1=CC=C(C=C1)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


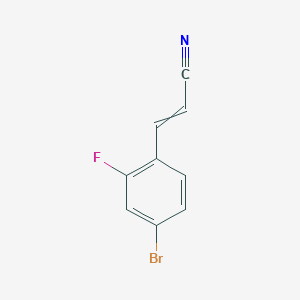
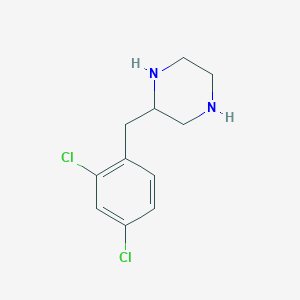
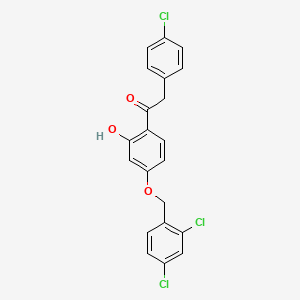
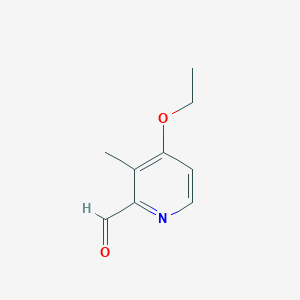
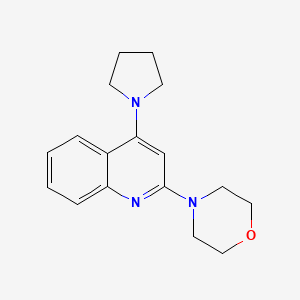

![1,2,4-Trifluoro-5-[2-[2-(2,4,5-trifluorophenyl)ethylsulfonyl]ethyl]benzene](/img/structure/B14861053.png)
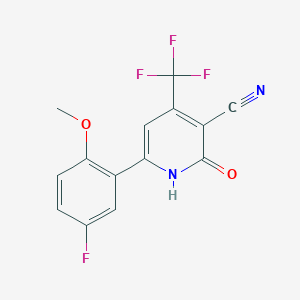

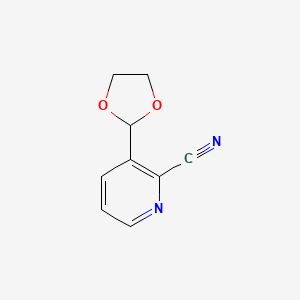

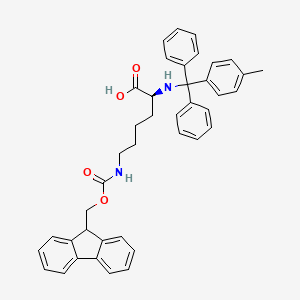
![N-[3-(Acetylamino)-5-(chloromethyl)phenyl]acetamide](/img/structure/B14861093.png)
![Ethyl 2-methyl-3H-imidazo[4,5-B]pyridine-5-carboxylate](/img/structure/B14861098.png)
